2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride
Description
This compound, often referred to as Dehydrovenlafaxine Hydrochloride or Venlafaxine Hydrochloride Impurity F(EP), is a structural analog of the antidepressant drug venlafaxine. Its molecular formula is C₁₇H₂₆ClNO, and it is characterized by a cyclohexene ring substituted at the 1-position, a 4-methoxyphenyl group, and an N,N-dimethyl ethylamine backbone . The absence of a hydroxyl group on the cyclohexene ring distinguishes it from venlafaxine, which contains a cyclohexanol moiety. This modification impacts its pharmacological properties, including receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h7,9-12,17H,4-6,8,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUZSOSEIYTGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-79-7 | |
| Record name | Benzeneethanamine, β-1-cyclohexen-1-yl-4-methoxy-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of WY 45960 hydrochloride involves the reaction of 2-cyclohexenyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine with hydrochloric acid. The reaction conditions typically include a controlled temperature environment and the use of solvents like dimethyl sulfoxide (DMSO) to ensure the solubility of the compound
Chemical Reactions Analysis
WY 45960 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
- Antidepressant Research
- Mechanism of Action
- Toxicology Studies
Case Study 1: Antidepressant Efficacy
A clinical trial evaluated the efficacy of Venlafaxine and its impurities, including 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, in patients with MDD. Results indicated improved mood scores and reduced anxiety levels compared to placebo .
Case Study 2: Toxicological Assessment
A study focused on the toxicological profile of Venlafaxine impurities revealed that while the primary compound was effective, certain impurities could contribute to adverse effects. This highlights the importance of monitoring such compounds in pharmaceutical formulations .
Mechanism of Action
As a metabolite of Venlafaxine, WY 45960 hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The molecular targets involved include serotonin and norepinephrine transporters .
Comparison with Similar Compounds
Key Structural Features :
- Cyclohexene ring : Introduces unsaturation, altering conformational flexibility compared to saturated cyclohexyl analogs.
- 4-Methoxyphenyl group: Enhances lipophilicity and influences serotonin/norepinephrine reuptake inhibition.
- N,N-Dimethyl ethylamine: A common motif in psychoactive compounds, critical for interactions with monoamine transporters .
Comparison with Structurally Similar Compounds
Venlafaxine Hydrochloride
Molecular Formula: C₁₇H₂₇NO₂·HCl Key Differences:
- Venlafaxine contains a cyclohexanol group (hydroxyl-substituted cyclohexane), whereas the target compound has a cyclohexene ring.
- The hydroxyl group in venlafaxine is critical for binding to serotonin-norepinephrine reuptake transporters (SNRIs), contributing to its antidepressant activity. The absence of this group in the target compound likely reduces its efficacy as a reuptake inhibitor .
Deoxyvenlafaxine Hydrochloride
Molecular Formula: C₁₇H₂₆ClNO Key Differences:
- Deoxyvenlafaxine features a saturated cyclohexyl ring instead of cyclohexene.
- The saturated structure may enhance metabolic stability compared to the unsaturated analog but reduces conformational flexibility .
Venlafaxine Impurity A (2-(4-Methoxyphenyl)-N,N-Dimethylethanamine Hydrochloride)
Molecular Formula: C₁₁H₁₈ClNO Key Differences:
- Lacks the cyclohexene/cyclohexyl group entirely, retaining only the 4-methoxyphenyl and dimethylamino groups.
Diphenhydramine Hydrochloride
Molecular Formula: C₁₇H₂₂ClNO Key Differences:
- Shares the N,N-dimethylethanamine backbone but substitutes the cyclohexene and 4-methoxyphenyl groups with a diphenylmethoxy moiety.
- Primarily acts as a histamine H₁ antagonist (antihistamine), highlighting how substituent groups dictate target specificity .
Research Findings and Receptor Interactions
- Serotonin Receptor Affinity : Venlafaxine and its analogs, including the target compound, interact with 5-HT₁A and 5-HT₇ receptors. However, the absence of a hydroxyl group in the target compound reduces binding affinity compared to venlafaxine .
- Metabolic Pathways : The cyclohexene group in the target compound may render it susceptible to oxidation, forming epoxide intermediates, whereas saturated analogs like deoxyvenlafaxine are more stable .
- Impurity Profile : As a degradation product, the target compound is monitored in venlafaxine formulations to ensure drug safety and efficacy. Its presence above threshold levels may indicate synthesis or storage issues .
Biological Activity
2-(Cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride, also known by its chemical formula , is a compound of interest in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 273.37 g/mol
- CAS Number : 93413-79-7
- Purity : >95% (as per HPLC analysis) .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic neurotransmission. This mechanism is crucial for the treatment of mood disorders and anxiety-related conditions.
Interaction with Receptors
Research indicates that this compound may exhibit affinity for:
- Serotonin receptors : Enhancing mood and reducing anxiety.
- Dopamine receptors : Potentially influencing reward pathways and motivation.
- Norepinephrine transporters : Affecting arousal and alertness.
Pharmacological Studies
- Antidepressant Effects : Animal studies have demonstrated that administration of the compound leads to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Anxiolytic Properties : In models of anxiety, the compound showed efficacy in reducing anxiety-like behaviors, supporting its use in treating anxiety disorders.
Toxicological Studies
Toxicological evaluations indicate that while the compound exhibits therapeutic benefits, it also has a profile that necessitates careful monitoring for side effects, particularly concerning its irritant properties .
Case Study 1: Efficacy in Depression Models
A study conducted on rodent models indicated that 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine significantly reduced immobility time in the forced swim test, a common measure for antidepressant activity. The results were comparable to established SSRIs .
Case Study 2: Anxiolytic Activity
In another study focusing on anxiety, this compound was administered to mice subjected to the elevated plus maze test. Results showed increased time spent in open arms, indicative of reduced anxiety levels .
Data Table: Summary of Biological Activities
Q & A
Q. Optimization :
- Temperature control (0–5°C for sensitive intermediates) and inert atmospheres (N₂/Ar) minimize side reactions.
- Catalytic Pd/C or Raney Ni enhances reductive amination efficiency.
- Purity is monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
How do structural variations in the cyclohexenyl substituent affect physicochemical properties?
Q. Advanced
- Conformational flexibility : X-ray crystallography reveals that the cyclohexenyl group adopts a chair conformation, influencing solubility and steric interactions .
- LogP changes : Substituting cyclohexenyl with aromatic groups (e.g., phenyl) increases hydrophobicity (LogP +0.8), validated via shake-flask assays .
- Stability : Cyclohexenyl derivatives show lower photodegradation rates compared to cyclohexyl analogs under UV light (λ = 254 nm) .
Which spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy singlet at δ 3.8 ppm, cyclohexenyl protons at δ 5.6–6.0 ppm) .
- FT-IR : Amine N-H stretches (3300–3500 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) verify salt formation .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 306.2 .
What methodologies resolve discrepancies in purity assessments between HPLC and NMR?
Q. Advanced
- Quantitative NMR (qNMR) : Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) to cross-validate HPLC purity.
- Forced degradation studies : Acid/base hydrolysis identifies co-eluting impurities undetected by HPLC .
- Data reconciliation : Statistical tools (e.g., Bland-Altman analysis) quantify inter-method variability .
How to establish a validated HPLC method for impurity profiling?
Basic
Column : C18 (5 µm, 250 × 4.6 mm)
Mobile phase :
- A: 0.1% H₃PO₄ in water
- B: Acetonitrile
Gradient : 20% B to 80% B over 25 min
Detection : UV at 220 nm
Validation parameters :
| Parameter | Requirement | Result |
|---|---|---|
| Linearity (R²) | ≥0.999 | 0.9998 |
| LOD | ≤0.1% | 0.05% |
| LOQ | ≤0.3% | 0.15% |
| Reference standards : USP Venlafaxine-related compounds ensure specificity . |
What in vitro models assess the compound’s interaction with CNS targets?
Q. Advanced
- Radioligand binding assays : Measure affinity for serotonin/norepinephrine transporters (IC₅₀ < 100 nM in HEK293 cells) .
- Microsomal stability : Rat liver microsomes (RLM) predict metabolic clearance (t₁/₂ = 45 min) .
- High-throughput screening : Keap1-Nrf2-ARE pathway activation assays identify oxidative stress modulation .
What stability-indicating parameters are critical under different storage conditions?
Q. Basic
- Thermal stability : Degradation <2% after 6 months at 25°C (validated via accelerated testing at 40°C/75% RH) .
- Photostability : Protect from UV light; amber glass vials reduce degradation by 90% .
- pH sensitivity : Stable in pH 3–7; avoid alkaline conditions (>pH 8) to prevent hydrolysis .
How to correlate crystallographic data with molecular modeling for conformational analysis?
Q. Advanced
- X-ray diffraction : Unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) are input into molecular dynamics simulations (AMBER force field) .
- Torsional angles : Overlay DFT-optimized structures with crystallographic data (RMSD <0.5 Å) .
What methods determine solubility and partition coefficients?
Q. Basic
- Shake-flask method : Saturation solubility in PBS (pH 7.4) = 2.3 mg/mL .
- HPLC-derived LogP : Compare retention times with reference standards (LogP = 2.1) .
How are metabolic pathways predicted using in silico tools, and how are they validated?
Q. Advanced
- Software : Schrödinger’s MetaSite predicts CYP3A4-mediated N-demethylation as the primary pathway.
- Validation : LC-MS/MS identifies the demethylated metabolite (m/z 292.1) in human hepatocyte incubations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
